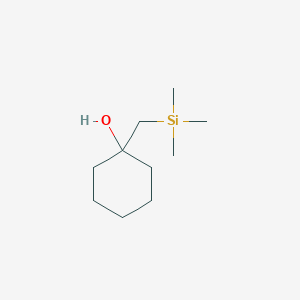

1-Trimethylsilylmethylcyclohexanol

Description

Properties

Molecular Formula |

C10H22OSi |

|---|---|

Molecular Weight |

186.37 g/mol |

IUPAC Name |

1-(trimethylsilylmethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H22OSi/c1-12(2,3)9-10(11)7-5-4-6-8-10/h11H,4-9H2,1-3H3 |

InChI Key |

LWZOXVQMYFPPRL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC1(CCCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 1-(Trimethylsilylmethyl)cyclohexanol

This technical guide provides an in-depth analysis of 1-(Trimethylsilylmethyl)cyclohexanol , a critical

The Linchpin of Peterson Olefination Stereocontrol

Executive Summary

1-(Trimethylsilylmethyl)cyclohexanol is a tertiary alcohol featuring a bulky trimethylsilyl (TMS) group at the

Unlike the Wittig reaction, which produces phosphine oxide waste, this molecule eliminates to form methylenecyclohexane and volatile siloxanes, simplifying purification. Its value lies in its dual reactivity: it can undergo either syn- or anti-elimination depending on pH, providing a masterclass in stereochemical control (though the exocyclic double bond product in this specific case is non-stereogenic).

Chemical Identity & Structural Properties[1][2][3]

The molecule consists of a cyclohexane ring in a chair conformation, with a geminal hydroxyl group and a (trimethylsilyl)methyl arm. The steric bulk of the TMS group (

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 1-[(Trimethylsilyl)methyl]cyclohexan-1-ol |

| Molecular Formula | |

| Molecular Weight | 186.37 g/mol |

| Appearance | Colorless viscous oil or low-melting solid |

| Solubility | Soluble in Et₂O, THF, DCM; Insoluble in water |

| Stability | Stable at neutral pH; acid/base sensitive (elimination) |

| Key Moiety |

Synthetic Methodology

The synthesis involves the nucleophilic addition of a silyl-stabilized Grignard reagent to cyclohexanone. This protocol prioritizes anhydrous conditions to prevent the protonation of the Grignard reagent, which would yield tetramethylsilane (TMS) gas.

Reagents & Apparatus[6][7][8][9][10]

-

Substrate: Cyclohexanone (distilled).

-

Reagent: (Trimethylsilyl)methylmagnesium chloride (1.0 M in THF/Ether).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

. -

Reagent Preparation: Charge the flask with (trimethylsilyl)methylmagnesium chloride (1.1 equiv) in THF. Cool to 0°C using an ice/water bath.

-

Addition: Dissolve cyclohexanone (1.0 equiv) in dry THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1]

-

Causality: Slow addition prevents a runaway exotherm which could lead to side reactions (e.g., enolization of the ketone).

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Self-Validating Check: The solution typically transitions from cloudy to clear or slightly yellow. TLC should show the disappearance of cyclohexanone (

in 4:1 Hex/EtOAc).

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous ammonium chloride (

).-

Note: Avoid strong acids during quench to prevent premature Peterson elimination.

-

-

Workup: Extract with diethyl ether (

). Wash combined organics with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure alcohol.

Mechanism: The Peterson Elimination

The defining characteristic of 1-(trimethylsilylmethyl)cyclohexanol is its ability to eliminate trimethylsilanol (or its salt) to form an alkene. This elimination is stereospecific based on the reaction environment.

Pathway Logic

-

Acidic Conditions (Anti-Elimination): Protonation of the hydroxyl group creates an oxonium ion (

). The mechanism proceeds via an -

Basic Conditions (Syn-Elimination): Deprotonation creates an alkoxide (

). The oxygen attacks the silicon atom (due to silicon's high oxophilicity), forming a pentacoordinate 4-membered cyclic silicate intermediate. This collapses via a syn-elimination.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Although both paths yield methylenecyclohexane for this specific substrate, the stereochemical principles shown are universal for substituted analogs.

Figure 1: Divergent mechanistic pathways of the Peterson Elimination. Acidic conditions favor anti-elimination, while basic conditions favor syn-elimination via a cyclic intermediate.

Spectroscopic Characterization

Researchers should validate the structure using

Predicted NMR Data (in )

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 0.05 | Singlet (9H) | Characteristic TMS signal; strong intensity. | ||

| 0.95 – 1.05 | Singlet (2H) | Shielded methylene protons adjacent to Silicon. | ||

| 1.20 – 1.70 | Multiplet (10H) | Cyclohexyl Ring | Overlapping chair conformation protons. | |

| 1.50 – 2.00 | Broad Singlet | Exchangeable; shift varies with concentration. | ||

| ~0.0 | Singlet | Highly shielded methyl carbons. | ||

| ~30.0 | Singlet | Methylene carbon attached to Silicon. | ||

| ~71.5 | Singlet | Quaternary carbon; deshielded by Oxygen. |

References

-

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, 33(2), 780–784.

-

Ager, D. J. (1990). "The Peterson Reaction."[2][3] Organic Reactions, 38, 1-223.

-

Hudrlik, P. F., & Peterson, D. (1975).

-Hydroxysilanes." Journal of the American Chemical Society, 97(6), 1464–1468.

Sources

The β-Hydroxysilane in Peterson Olefination: A Technical Guide to Stereoselective Alkene Synthesis

Introduction: The Enduring Relevance of the Peterson Olefination

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Peterson olefination, first reported by Donald J. Peterson in 1968, offers a unique and powerful strategy for the stereoselective synthesis of alkenes.[1] Unlike many of its counterparts, the Peterson olefination proceeds through a discrete, often isolable, β-hydroxysilane intermediate. This intermediate is the lynchpin of the reaction's versatility, as its diastereomeric forms can be separated and subjected to distinct elimination conditions—acidic or basic—to yield either the (E)- or (Z)-alkene with a high degree of stereochemical control.[2] This technical guide provides an in-depth exploration of the β-hydroxysilane intermediate in the Peterson olefination, from its formation and mechanistic dichotomy to practical, field-proven protocols and its application in the synthesis of complex molecules relevant to the pharmaceutical sciences.

The Core Mechanism: A Tale of Two Eliminations

The Peterson olefination is fundamentally a two-stage process: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane, followed by the elimination of a silyloxy group to generate the alkene. The stereochemical outcome of the final product is determined in the second stage, the elimination, which can be directed down two distinct mechanistic pathways.

Formation of the β-Hydroxysilane Intermediate

The initial step involves the nucleophilic addition of an α-silyl carbanion to an aldehyde or ketone.[3] These carbanions are typically generated by the deprotonation of an appropriate silane precursor using a strong base, such as n-butyllithium, or through the use of organometallic reagents like silyl-containing Grignard reagents.[4]

The stability and isolability of the resulting β-hydroxysilane are contingent on the substituents on the α-silyl carbanion.[1] When the carbanion is stabilized by electron-withdrawing groups, the β-hydroxysilane intermediate is often transient and undergoes spontaneous elimination in situ.[1] Conversely, when the carbanion bears alkyl or other non-stabilizing groups, the β-hydroxysilane is generally more stable and can be isolated and purified before proceeding with the elimination step.[1] The use of α-silyl organomagnesium compounds can also facilitate the isolation of the β-hydroxysilane intermediate due to the strong magnesium-oxygen bond that disfavors immediate elimination.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the overall workflow of the Peterson olefination and the detailed mechanisms of the acid- and base-catalyzed elimination steps.

Caption: Overall workflow of the Peterson Olefination.

Acid-Catalyzed Elimination: The anti-Periplanar Pathway

Treatment of the β-hydroxysilane intermediate with acid results in an anti-elimination, a stereospecific process that dictates the geometry of the resulting alkene.[1] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination proceeds through a transition state where the silyl group and the departing water molecule are oriented in an anti-periplanar conformation. This concerted process leads to the formation of the alkene with a defined stereochemistry.

Caption: Acid-catalyzed anti-elimination pathway.

Base-Catalyzed Elimination: The syn-Periplanar Pathway

In contrast, the base-catalyzed elimination of a β-hydroxysilane proceeds via a syn-elimination mechanism.[1] The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the silicon atom, forming a transient, pentacoordinate silicate intermediate.[1] This intermediate then undergoes a concerted fragmentation where the silyl group and the oxygen atom depart from the same side of the molecule, leading to the formation of the alkene with the opposite stereochemistry to that obtained under acidic conditions.

Caption: Base-catalyzed syn-elimination pathway.

Strategic Execution: Experimental Protocols

The successful implementation of the Peterson olefination hinges on careful execution of the experimental procedures. The following protocols are synthesized from established literature methods and provide a practical guide for the synthesis and elimination of β-hydroxysilane intermediates.

Protocol 1: Synthesis of a β-Hydroxysilane Intermediate

This procedure is a general method for the formation of a β-hydroxysilane from an aldehyde or ketone.[5]

Materials:

-

(Trimethylsilyl)methyllithium in an appropriate solvent (e.g., hexanes) or (trimethylsilyl)methylmagnesium chloride in diethyl ether or THF.

-

Aldehyde or ketone.

-

Anhydrous diethyl ether or THF.

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Argon or nitrogen atmosphere.

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere of argon or nitrogen, add the desired amount of the silylmethyl organometallic reagent (typically 1-4 equivalents).

-

Dissolve the aldehyde or ketone (1 equivalent) in anhydrous diethyl ether or THF to a concentration of 0.2-0.4 M.

-

Cool the flask containing the organometallic reagent to 0 °C using an ice bath.

-

Slowly add the solution of the carbonyl compound to the organometallic reagent via cannula or a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane.

-

Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Acid-Catalyzed Elimination of a β-Hydroxysilane

This protocol describes a mild method for the acid-catalyzed elimination of a β-hydroxysilane to yield the corresponding alkene.[5]

Materials:

-

β-Hydroxysilane.

-

Anhydrous acetonitrile (MeCN).

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Pentane or diethyl ether.

-

Anhydrous magnesium sulfate (MgSO₄).

Procedure:

-

Dissolve the β-hydroxysilane (1 equivalent) in anhydrous acetonitrile.

-

Add a catalytic amount of CuCl₂·2H₂O (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature until the elimination is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with pentane or diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alkene by flash column chromatography.

Protocol 3: Base-Catalyzed Elimination of a β-Hydroxysilane

This procedure outlines the base-catalyzed elimination of a β-hydroxysilane using potassium hydride.

Materials:

-

β-Hydroxysilane.

-

Anhydrous tetrahydrofuran (THF).

-

Potassium hydride (KH), as a dispersion in mineral oil.

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Diethyl ether.

-

Anhydrous magnesium sulfate (MgSO₄).

Procedure:

-

To a flame-dried flask under an inert atmosphere, add a suspension of potassium hydride (typically 1.1-1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the β-hydroxysilane (1 equivalent) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir until the elimination is complete (monitored by TLC).

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the alkene product by flash column chromatography.

Factors Influencing Success: A Deeper Dive

The outcome of the Peterson olefination is influenced by several key factors that researchers must consider for optimal results.

| Factor | Influence on the Reaction |

| Silyl Group | The steric bulk of the silyl group can influence the diastereoselectivity of the initial addition step. Bulky groups like tert-butyldiphenylsilyl can enhance the formation of the erythro-β-hydroxysilane. |

| Carbonyl Substrate | The nature of the aldehyde or ketone affects the rate and selectivity of the addition. Sterically hindered carbonyls may react more slowly. |

| α-Silyl Carbanion | The counterion of the carbanion (e.g., Li⁺ vs. Mg²⁺) can impact the stability of the β-hydroxysilane intermediate and whether the reaction proceeds in a one-pot fashion or allows for isolation of the intermediate.[3] |

| Elimination Conditions | The choice of acid or base is paramount for stereochemical control. Strong, non-nucleophilic bases like KH are effective for the syn-elimination, while a variety of Brønsted and Lewis acids can be used for the anti-elimination. |

| Temperature | Low temperatures are often employed during the formation of the β-hydroxysilane to enhance selectivity and prevent premature elimination. |

Applications in Complex Molecule Synthesis and Drug Development

The Peterson olefination has proven to be a valuable tool in the synthesis of complex natural products and bioactive molecules, which are often the precursors or analogs of pharmaceutical agents.

For instance, the synthesis of the C16–C30 fragment of dolabelide C, a potent cytotoxic marine macrolide, utilized a Peterson olefination to construct a key alkene moiety.[4] Additionally, the C19–C28 fragment of iriomoteolide-2a, another marine macrolide with potential therapeutic applications, was synthesized using this methodology.[4] More recently, a tandem Peterson olefination and asymmetric hydrogenation has been developed for the efficient synthesis of chiral benzylic hydrocarbons, a common motif in bioactive natural products and pharmaceuticals, such as the natural product (S)-(+)-curcumene.[6]

Advantages and Limitations: A Comparative Perspective

The Peterson olefination offers several advantages over other olefination methods, most notably the Wittig reaction.

Advantages:

-

Stereochemical Control: The ability to generate either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by choosing the elimination conditions is a significant advantage.[2]

-

Byproduct Removal: The silicon-containing byproduct, typically a siloxane, is often volatile and easily removed, simplifying product purification.[7]

-

Higher Reactivity of α-Silyl Carbanions: α-Silyl carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of carbonyl compounds, including more hindered ketones.[2]

Limitations:

-

Stoichiometric Base: The generation of the α-silyl carbanion often requires a stoichiometric amount of a strong base.

-

Diastereomer Separation: The stereochemical control relies on the ability to separate the diastereomeric β-hydroxysilane intermediates, which can sometimes be challenging.

-

In-situ Elimination: For substrates with electron-withdrawing groups on the carbanion, the intermediate is often not isolable, precluding the choice of elimination conditions and leading to a mixture of alkene isomers.[1]

Conclusion

The Peterson olefination, centered around the versatile β-hydroxysilane intermediate, stands as a powerful and reliable method for the stereoselective synthesis of alkenes. Its unique mechanistic dichotomy, allowing for controlled access to either alkene isomer from a single precursor, provides a level of strategic flexibility that is highly valued in modern organic synthesis. For researchers and drug development professionals engaged in the construction of complex molecular architectures, a thorough understanding of the principles and practical execution of the Peterson olefination is an invaluable asset. The continued development of milder and more catalytic variants of this reaction promises to further expand its utility in the synthesis of the next generation of therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

LS College. (2021, March 20). Peterson olefination. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Peterson olefination. Retrieved from [Link]

-

Das, M., Manvar, A., Jacolot, M., Blangetti, M., Jones, R., & O'Shea, D. F. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Chemistry – A European Journal, 21(25), 9108-9114*. Retrieved from [Link]

-

Chemistry Notes. (2022, February 19). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved from [Link]

-

Teo, Q. H., & Chiu, P. (2021). A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Arkivoc, 2021(5), 1-16. Retrieved from [Link]

-

Professor Dave Explains. (2022, September 7). Peterson Olefination [Video]. YouTube. Retrieved from [Link]

-

Li, S., Zhang, Z., & Tang, W. (2018). Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes. Chemical Science, 9(28), 6068-6072*. Retrieved from [Link]

-

Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions, 38, 1-223. Retrieved from [Link]

Sources

- 1. Peterson olefination - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Peterson Olefination [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Whitepaper: The Peterson Olefination of Cyclohexanone – Mechanistic Control and Synthetic Protocols

Executive Summary

For decades, the Wittig reaction has been the standard for carbonyl olefination. However, the generation of stoichiometric triphenylphosphine oxide—a notoriously difficult byproduct to separate—often complicates downstream purification in drug development and process chemistry[1]. The Peterson olefination (often termed the sila-Wittig reaction) offers a robust, atom-efficient alternative. By utilizing

Mechanistic Dichotomy: Causality in Elimination Pathways

The core advantage of the Peterson olefination lies in its mechanistic flexibility. The reaction proceeds via a two-step sequence: nucleophilic addition of the

Nucleophilic Addition and Counterion Causality

The choice of metal counterion during the addition phase dictates the isolability of the

Stereospecific Elimination

Once the

-

Acidic Elimination: Treatment with Brønsted or Lewis acids induces protonation of the hydroxyl group, transforming it into a superior leaving group. This pathway proceeds via a strict anti-elimination mechanism[2].

-

Basic Elimination: Treatment with strong bases (e.g., KH or NaH) generates an alkoxide that undergoes a concerted syn-elimination, often postulated to proceed through a pentacoordinate 1,2-oxasiletanide transition state[3].

For an unsubstituted symmetric ketone like cyclohexanone, both pathways yield the same product (methylenecyclohexane). However, understanding this dichotomy is critical when applying the protocol to substituted cyclohexanones where stereocontrol (E/Z isomerism) is paramount[4][5].

Mechanistic pathways of Peterson olefination on cyclohexanone via acidic and basic eliminations.

Quantitative Data: Peterson vs. Wittig

To justify the transition from Wittig to Peterson olefination in process chemistry, consider the following comparative metrics for the methylenation of cyclohexanone:

| Parameter | Wittig Reaction | Peterson Olefination |

| Active Reagent | Methylenetriphenylphosphorane | (Trimethylsilyl)methylmagnesium chloride |

| Byproduct | Triphenylphosphine oxide (Solid, MW 278) | Hexamethyldisiloxane (Liquid, MW 162, bp 101°C) |

| Purification | Chromatography / Fractional Crystallization | Simple Distillation / Aqueous Wash |

| Nucleophilicity | Moderate | High (Superior for sterically hindered ketones)[5] |

| Intermediate | Oxaphosphetane (Transient, rarely isolated) |

Experimental Protocol: Synthesis of Methylenecyclohexane

The following protocol outlines a self-validating system for the conversion of cyclohexanone to methylenecyclohexane. We utilize a Grignard-based

Phase 1: Nucleophilic Addition

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 50 mL of anhydrous THF and 1.1 equivalents of (trimethylsilyl)methylmagnesium chloride (1.0 M in THF).

-

Addition: Cool the flask to 0 °C. Dissolve 1.0 equivalent of cyclohexanone in 10 mL of anhydrous THF and add dropwise over 30 minutes via an addition funnel.

-

Causality Note: Dropwise addition controls the highly exothermic Grignard reaction, preventing localized heating that could lead to premature, uncontrolled elimination or enolization of the ketone.

-

-

In-Process Control (IPC) 1: Stir for 2 hours at room temperature. Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the cyclohexanone spot validates total conversion to the

-hydroxysilane. -

Isolation: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Phase 2: Acidic Elimination

-

Reaction: Dissolve the crude

-hydroxysilane in 50 mL of THF. Add 5% aqueous H₂SO₄ (10 mL) and stir at room temperature for 1 hour. -

IPC 2: Monitor via GC-MS. The intermediate mass will cleanly transition to the target alkene (m/z 96).

-

Purification: Neutralize the mixture with saturated NaHCO₃. Extract with pentane (to minimize boiling point overlap with the product). Dry and carefully concentrate. Purify via fractional distillation to yield pure methylenecyclohexane.

Step-by-step experimental workflow for the Peterson olefination of cyclohexanone.

Advanced Applications: Enantioselective Olefination

While the olefination of unsubstituted cyclohexanone yields a simple achiral alkene, the Peterson olefination can be adapted for highly complex drug development applications. When dealing with substituted cyclohexanones (e.g., 4-phenylcyclohexanone or 3,5-disubstituted variants), the use of external chiral ligands—such as chiral tridentate amino diethers—enables enantioselective Peterson reactions. This allows for the transfer of chirality and the synthesis of olefins with specific axial chirality, achieving enantiomeric excesses (ee) of up to 85%[5]. This level of stereocontrol is a significant advantage over traditional phosphorus-based methodologies when synthesizing complex active pharmaceutical ingredients (APIs).

References

Title: Peterson Olefination | Source: Organic Chemistry Portal | URL: [Link]

[4] Title: Peterson Olefination Reaction, Mechanism, and Applications | Source: Chemistry Notes | URL: [Link]

[3] Title: Peterson olefination | Source: Wikipedia | URL: [Link]

[5] Title: External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones | Source: Organic Letters (ACS Publications) | URL: [Link]

[1] Title: Reagents in Organic Synthesis: Peterson Olefination | Source: Digimat (NPTEL) | URL: [Link]

Sources

Precision Organosilicon Chemistry: A Technical Guide to Reactive Intermediates

Introduction: The "Silicon Switch" in Molecular Design

In the architecture of complex organic synthesis, silicon is rarely the final destination; it is the scaffold upon which stereochemical precision is built. For the drug development scientist, organosilicon intermediates offer a unique "switch" mechanism. Silicon is more electropositive than carbon (EN 1.90 vs 2.55) and forms longer bonds (C–Si ~1.89 Å vs C–C ~1.54 Å).

This guide moves beyond basic textbook definitions to explore the causality of organosilicon reactivity. We focus on how to exploit the silicon-carbon bond to control regioselectivity, mask unstable functional groups, and drive cross-coupling reactions with high fidelity.

The Mechanistic Core: The Beta-Silicon Effect[1][2][3][4][5][6]

The utility of organosilicon chemistry rests almost entirely on the

Causality & Orbital Alignment

This stabilization is not inductive; it is hyperconjugative. The C–Si

-

Critical Requirement: For maximum overlap, the C–Si bond must be antiperiplanar to the leaving group or the developing p-orbital.[2]

-

Synthetic Implication: This stereoelectronic requirement allows you to pre-program the stereochemical outcome of an elimination reaction by setting the geometry of the starting material.

Visualization of the Beta-Silicon Effect

Figure 1: The

Nucleophilic Silicon: The Hosomi-Sakurai Reaction[7]

The Hosomi-Sakurai allylation is the gold standard for adding allyl groups to electrophiles. Unlike Grignard reagents, allylsilanes are stable to air and moisture. They only react when the electrophile is activated by a Lewis Acid.

Mechanistic Causality

The reaction is driven by the

-

Regioselectivity: Attack always occurs at the

-carbon of the allylsilane to ensure the developing charge ends up at the -

The "Silicon Shift": The final step is the loss of the silyl group (desilylation), which regenerates the double bond at a specific position.

Protocol: High-Fidelity Allylation of an Aldehyde

Objective: Allylation of benzaldehyde using allyltrimethylsilane.

| Parameter | Specification | Rationale |

| Reagent | Allyltrimethylsilane (1.2 equiv) | Slight excess ensures complete consumption of the limiting aldehyde. |

| Catalyst | Strong Lewis acid required for aldehydes. | |

| Solvent | Non-coordinating solvent prevents deactivation of the Lewis Acid. | |

| Temp | -78°C to -40°C | Low temperature suppresses polymerization of the allylsilane. |

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous

and benzaldehyde (1.0 equiv). -

Activation: Cool to -78°C. Dropwise add

(1.0 equiv). The solution will likely turn yellow/orange (complex formation). Caution: -

Nucleophilic Attack: Add allyltrimethylsilane (1.2 equiv) dropwise over 10 minutes. Stir at -78°C for 1 hour, then warm to -40°C.

-

Quench: Pour the cold reaction mixture into an ice-cold saturated

solution. Vigorous stirring is required to break up titanium emulsions. -

Isolation: Extract with DCM, dry over

, and concentrate.

Stereodivergence: The Peterson Olefination[2]

The Peterson olefination is the silicon equivalent of the Wittig reaction but offers a massive advantage: Stereochemical Control . You can access either the E- or Z-alkene from the same

The Stereochemical Switch

-

Acidic Conditions (

or -

Basic Conditions (

or

Workflow Visualization

Figure 2: Divergent synthesis of alkene isomers from a single

Silicon as a Hydroxyl Surrogate: The Fleming-Tamao Oxidation[10][11]

In drug discovery, installing a hydroxyl group on a sterically crowded ring or a specific stereocenter can be difficult. The Fleming-Tamao oxidation allows you to carry a "masked" hydroxyl group (as a dimethylphenylsilyl group) through harsh synthetic steps, then reveal it at the end with retention of configuration .

Mechanism & Reagents

The reaction requires a silicon group with electronegative ligands (usually F or OR) or an aromatic ring.

-

Step 1 (Protodesilylation/Activation): The phenyl group is displaced by fluoride or electrophiles (like

or -

Step 2 (Migration): Peroxide attacks the silicon.[6] The carbon group migrates from Si to O (similar to Baeyer-Villiger), retaining stereochemistry.

Protocol: Oxidation of a Phenyldimethylsilane

Reagents:

Self-Validating Procedure (Two-Pot Method):

-

Protodesilylation: Dissolve the phenyldimethylsilane substrate in

at 0°C. Add -

Solvent Swap: Remove solvent and redissolve in THF/MeOH.

-

Oxidation: Add

(base) and -

Result: The C–Si bond is replaced by C–OH with complete retention of stereochemistry.

Modern Cross-Coupling: Hiyama & Hiyama-Denmark

While Suzuki coupling reigns supreme, boronates can be unstable. Organosilanes are robust.[7] The Hiyama coupling utilizes Palladium catalysis to couple Aryl/Vinyl halides with organosilanes.[7][8][9][10]

The Fluoride Necessity & The Denmark Solution

Classic Hiyama coupling requires Fluoride (TBAF) to activate the silicon (forming a pentacoordinate silicate). This is incompatible with silyl protecting groups (TBS, TIPS).

The Solution: The Hiyama-Denmark Coupling uses Silanolates (activated by bases like

Comparative Data: Coupling Methods

| Feature | Classic Hiyama | Hiyama-Denmark | Suzuki-Miyaura |

| Activator | Fluoride (TBAF, CsF) | Base (NaH, KOTMS) | Base ( |

| Silicon Species | Boronic Acid/Ester | ||

| Atom Economy | Moderate | High | High |

| Silyl PG Tolerance | Poor (Cleaves TBS/TIPS) | Excellent | Excellent |

| Toxicity | Low | Low | Low (Boron byproducts) |

Bioisosteres in Drug Design[17][18][19][20]

Silicon is increasingly used as a bioisostere for carbon (C-Si switch).

-

Lipophilicity: Silicon increases

, improving membrane permeability.[11] -

Metabolic Block: Replacing a metabolic hotspot (e.g., a para-phenyl carbon) with silicon can reduce oxidative metabolism due to the slightly different geometry and electronics, extending half-life (

). -

Sila-Drugs: Examples include Sila-haloperidol and Sila-venlafaxine , which show altered pharmacological profiles compared to their carbon analogs.

References

-

Hosomi, A., & Sakurai, H. (1977). "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride." Journal of the American Chemical Society.[7] Link

-

Fleming, I., et al. (1995).[12] "The Fleming-Tamao Oxidation."[13][12][6][14] Chemical Reviews. Link (Note: Link directs to seminal Perkin Trans. 1 paper often cited as the review basis).

-

Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate." Accounts of Chemical Research. Link

-

Showell, G. A., & Mills, J. S. (2003).[15] "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today. Link

-

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Beta-silicon_effect [chemeurope.com]

- 3. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Hiyama Coupling [organic-chemistry.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Hiyama-Denmark Coupling [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 12. Fleming-Tamao Oxidation [organic-chemistry.org]

- 13. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Characterization of 1-Trimethylsilylmethylcyclohexanol: A Technical Guide for Advanced Research

For Immediate Release

Executive Summary

1-Trimethylsilylmethylcyclohexanol is a structurally unique molecule combining a cyclohexanol core with a trimethylsilylmethyl substituent. This combination of a cyclic alcohol and a silicon-containing moiety makes it an interesting target for synthetic chemists. Its synthesis is most directly achieved through the nucleophilic addition of a trimethylsilylmethyl Grignard reagent to cyclohexanone. This guide provides a detailed protocol for this synthesis, discusses the underlying reaction mechanism, and explores the expected spectroscopic and physical properties of the final product. The information presented herein is designed to empower researchers to confidently synthesize and characterize this and similar compounds for their research and development endeavors.

Synthesis of 1-Trimethylsilylmethylcyclohexanol via Grignard Reaction

The most direct and reliable method for the synthesis of 1-Trimethylsilylmethylcyclohexanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[1][2][3] In this case, trimethylsilylmethylmagnesium chloride reacts with cyclohexanone to yield the desired tertiary alcohol.[4]

Reaction Scheme

Caption: Synthesis of 1-Trimethylsilylmethylcyclohexanol.

Experimental Protocol

Materials:

-

Cyclohexanone

-

Trimethylsilylmethylmagnesium chloride (typically 1.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for an inert gas. Flame-dry the glassware under a stream of inert gas to remove any residual moisture.

-

Addition of Reactants: To the flask, add a solution of cyclohexanone in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

-

Grignard Reagent Addition: Slowly add the trimethylsilylmethylmagnesium chloride solution from the dropping funnel to the stirred cyclohexanone solution at 0 °C. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the intermediate magnesium alkoxide.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude 1-Trimethylsilylmethylcyclohexanol can be purified by vacuum distillation or column chromatography.

Mechanistic Insights

The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate during the aqueous workup yields the final tertiary alcohol product.[1][4]

Sources

Harnessing the Tertiary Alcohol β-Silicon Effect in Modern Drug Development

Executive Summary

The integration of organosilicon chemistry into pharmacology—often termed the "silicon switch"—has revolutionized the optimization of active pharmaceutical ingredients (APIs). While silicon is primarily utilized to modulate lipophilicity, alter molecular geometry, and enhance metabolic stability (1)[1], one of its most powerful, yet nuanced, stereoelectronic properties is the β-silicon effect .

When strategically positioned adjacent to a tertiary alcohol, the β-silicon effect creates a highly programmable trigger for molecular cleavage. As drug development pivots toward targeted therapies like Antibody-Drug Conjugates (ADCs) and smart prodrugs, the ability to design linkers that are perfectly stable in systemic circulation but rapidly cleave in the acidic tumor microenvironment is paramount. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for leveraging tertiary β-silyl alcohols as traceless release mechanisms (2)[2].

Mechanistic Foundations: The Causality of Carbocation Stabilization

To exploit the β-silicon effect, one must understand the causality of its stabilization. The phenomenon is driven by hyperconjugation . Silicon is significantly more electropositive than carbon, which polarizes the C-Si bond and raises the energy of the C-Si

When a leaving group (such as a protonated hydroxyl group) departs from the

Why Tertiary Alcohols?

The choice of a tertiary alcohol is a deliberate mechanistic design. Primary and secondary carbocations are inherently unstable; even with a β-silicon, their formation requires strong acids or elevated temperatures. However, a tertiary carbocation is already stabilized by the inductive effects and hyperconjugation of three alkyl groups.

By superimposing the β-silicon effect onto a tertiary center, the transition state energy for C-O bond heterolysis is lowered to an extreme degree. This synergistic stabilization allows the ionization and subsequent elimination to occur rapidly under mildly acidic biological conditions (e.g., endosomal pH 4.5 - 5.5). Following ionization, the system undergoes rapid desilylation to form a stable alkene, effectively releasing the attached payload (4)[4].

Crucially, this hyperconjugative stabilization requires an antiperiplanar stereoelectronic arrangement between the C-Si bond and the departing leaving group to maximize orbital overlap.

Mechanistic pathway of β-silicon stabilized carbocation formation and elimination.

Quantitative Data: Stabilization Metrics

To contextualize the magnitude of this effect, we compare the relative solvolysis rates and stabilization energies of various carbocation precursors. The data illustrates why the tertiary β-silyl architecture is uniquely suited for biological triggers.

Table 1: Relative Stabilization Energies and Solvolysis Rates

| Substrate Type | Structural Feature | Relative Solvolysis Rate | Carbocation Stabilization Energy (kcal/mol) |

| Secondary Alkyl | Baseline | 1 | ~0 |

| Secondary β-Silyl | β-Silicon Effect Only | ~18 | |

| Tertiary Alkyl | 3 Alkyl Groups Only | ~15 | |

| Tertiary β-Silyl | 3 Alkyl + β-Silicon | ~25 - 30 |

(Note: Values are representative benchmarks derived from physical organic chemistry solvolysis studies[3].)

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all assay designs be self-validating. A protocol must not only execute a reaction but inherently prove the causality of the observed outcome. Below are the methodologies for synthesizing and evaluating a tertiary β-silyl alcohol prodrug linker.

Protocol A: Synthesis of a Model Tertiary β-Silyl Alcohol Payload

Objective: Synthesize a sterically hindered tertiary alcohol with a β-trimethylsilyl (TMS) group. Causality & Design: Grignard addition to a β-silyl ketone is utilized. The ketone provides the electrophilic center, while the bulky TMS group directs the nucleophilic attack, ensuring high diastereoselectivity.

-

Preparation: Flame-dry a 100 mL Schlenk flask under an inert argon atmosphere. Causality: Strict exclusion of moisture prevents the premature hydrolysis of the highly reactive Grignard reagent.

-

Reaction Setup: Dissolve 10 mmol of 4-(trimethylsilyl)butan-2-one in 20 mL anhydrous THF. Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Nucleophilic Addition: Dropwise add 12 mmol of Payload-Magnesium Bromide (Grignard reagent). Causality: The low temperature kinetically controls the addition, suppressing unwanted enolization side-reactions that ketones are prone to under basic conditions.

-

Quench: After 2 hours, quench the reaction with saturated aqueous

. Self-Validation: Do not use strong acids (like HCl) for quenching. The resulting tertiary β-silyl alcohol is highly acid-labile and will prematurely eliminate if the pH drops too low. -

Purification: Extract with ethyl acetate, dry over

, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Kinetic Evaluation of Acid-Catalyzed Deoxysilylation

Objective: Quantify the release rate of the payload at endosomal pH (5.0) versus physiological pH (7.4). Causality & Design: This protocol uses a dual-buffer system to mimic systemic circulation and the tumor microenvironment. An internal standard and a carbon-analog control are used to make the assay self-validating.

-

Buffer Preparation: Prepare 50 mM Acetate buffer (pH 5.0) and 50 mM Phosphate-Buffered Saline (pH 7.4).

-

Incubation: Dissolve the tertiary β-silyl alcohol (1 mM) and internal standard (biphenyl, 0.5 mM) in a 10% DMSO/Buffer solution to ensure complete solubility.

-

Control Reaction (The Self-Validation Step): In a parallel vial, incubate a non-silylated tertiary alcohol analog (where Si is replaced by C) under identical conditions. Causality: If the carbon analog remains stable while the silyl analog cleaves, it definitively proves that the cleavage is driven exclusively by the β-silicon effect, ruling out general acid-catalyzed degradation.

-

Sampling: Extract 100 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately into 100 μL of cold acetonitrile containing 0.1% triethylamine. Causality: The basic triethylamine instantly neutralizes the acid, halting the elimination mechanism and preserving an accurate kinetic snapshot.

-

Quantification: Analyze via LC-MS/MS. Plot the depletion of the parent mass and the appearance of the alkene elimination product.

Experimental workflow for kinetic evaluation of acid-triggered payload release.

References

-

The role of silicon in drug discovery: a review RSC Medicinal Chemistry[Link]

-

Exploitation of silicon medicinal chemistry in drug discovery Expert Opinion on Investigational Drugs [Link]

-

Magnitude and origin of the β-silicon effect on carbenium ions Journal of the American Chemical Society[Link]

-

14.2.4: β-Elimination Reactions Chemistry LibreTexts[Link]

Sources

- 1. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 2. Exploitation of silicon medicinal chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

The Peterson Elimination Intermediate: Structural Dynamics and Stereochemical Control

Topic: Structure of Peterson Elimination Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Peterson olefination is a cornerstone methodology in modern organic synthesis, offering a silicon-based alternative to the Wittig reaction.[1] Its primary utility in drug development lies in its stereodivergence : a single diastereomeric intermediate can be converted into either the

This guide deconstructs the structural identity of the Peterson intermediate. We move beyond the general textbook definition to analyze the

The Isolable Core: Structure of the -Hydroxysilane

The "Peterson intermediate" most commonly refers to the

Structural Anatomy

The intermediate is characterized by a C–C single bond connecting an

-

Bond Lengths: The C–Si bond is significantly longer (

Å) than a C–C bond ( -

Diastereomers: The addition of the

-silyl carbanion to an aldehyde/ketone generates two diastereomers: syn (erythro) and anti (threo). The ratio depends on the counterion (Li, Mg, Ce) and solvent polarity.

The "Cation Effect" on Stability

-

Lithium (Li⁺): The O–Li bond is relatively weak. If the

-silyl group is electron-withdrawing or if the temperature is elevated, spontaneous elimination occurs. -

Magnesium (Mg²⁺): The O–Mg bond is strong and covalent in character. This "locks" the intermediate, preventing spontaneous elimination and allowing for the isolation and purification of the specific diastereomer required for the desired alkene geometry.

The Divergent Elimination Mechanisms

The power of the Peterson olefination lies in the structural divergence of the elimination step. The

Basic Conditions: The Siloxetane Pathway (Syn-Elimination)

Under anionic conditions (KH, NaH, t-BuOK), the reaction proceeds via a syn-elimination .

-

Mechanism: Deprotonation of the hydroxyl group creates a strong alkoxide nucleophile.

-

Transition Structure: The alkoxide attacks the silicon atom intramolecularly to form a pentacoordinate silicate, which collapses into a four-membered ring known as a 1,2-oxasiletanide (or siloxetane).

-

Stereochemical Consequence: Because the formation of the 4-membered ring requires the Oxygen and Silicon atoms to be syn-coplanar, the stereochemistry of the starting material is conserved in the alkene (but translated via the syn-geometry).

-

Anti (

-hydroxysilane)

-

Acidic Conditions: The Carbocation Pathway (Anti-Elimination)

Under cationic conditions (H₂SO₄, BF₃·OEt₂), the reaction proceeds via an anti-elimination .[2][3]

-

Mechanism: Protonation of the hydroxyl group converts it into a water leaving group (or analogous species).

-

Transition Structure: The mechanism avoids the 4-membered ring. Instead, it proceeds through an open, staggered transition state where the C–Si bond and the C–O bond are anti-periplanar (180° dihedral angle) to maximize orbital overlap for the elimination.

-

Stereochemical Consequence:

-

Anti (

-hydroxysilane)

-

Visualization of Mechanistic Pathways[5]

The following diagram illustrates the bifurcation of the Peterson pathway, highlighting the structural transformation from the stable adduct to the divergent alkene products.

Figure 1: Mechanistic bifurcation of the Peterson Olefination showing the structural dependence of stereochemical outcomes.

Stereochemical Logic Table

To utilize the Peterson elimination effectively in drug synthesis, one must correlate the diastereomer of the intermediate with the elimination condition.

| Starting Adduct Configuration | Elimination Condition | Mechanism Type | Transition Structure | Product Geometry |

| Anti (Threo) | Base (KH, NaH) | Syn-Elimination | 1,2-Oxasiletanide (Cyclic) | (E)-Alkene |

| Anti (Threo) | Acid (H₂SO₄) | Anti-Elimination | Anti-periplanar (Open) | (Z)-Alkene |

| Syn (Erythro) | Base (KH, NaH) | Syn-Elimination | 1,2-Oxasiletanide (Cyclic) | (Z)-Alkene |

| Syn (Erythro) | Acid (H₂SO₄) | Anti-Elimination | Anti-periplanar (Open) | (E)-Alkene |

Experimental Protocols

Protocol A: Synthesis and Isolation of -Hydroxysilane (Magnesium Route)

Rationale: Using Magnesium (Grignard) ensures the intermediate is stable and does not eliminate prematurely.

-

Reagent Preparation: In a flame-dried Schlenk flask under Argon, generate the Grignard reagent from (chloromethyl)trimethylsilane (

equiv) and Mg turnings ( -

Addition: Cool the Grignard solution to

. Add the ketone/aldehyde ( -

Reaction: Stir at

for 1 hour, then warm to room temperature for 2 hours. -

Workup (Crucial): Quench with saturated aqueous NH₄Cl (mildly acidic/neutral). Do not use strong acid. Extract with diethyl ether.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography on silica gel (buffered with 1% triethylamine to prevent acid-catalyzed elimination on silica).

Protocol B: Stereoselective Elimination

Option 1: Basic Elimination (Yields

-

Dissolve purified

-hydroxysilane in anhydrous THF. -

Add washed Potassium Hydride (KH,

equiv) at -

Warm to room temperature. Gas evolution (H₂) indicates alkoxide formation.

-

Stir until TLC indicates consumption of starting material (typically <1 hour).

-

Quench with water, extract, and purify.

Option 2: Acidic Elimination (Yields

-

Dissolve purified

-hydroxysilane in THF or CH₂Cl₂. -

Add concentrated H₂SO₄ (2 drops) or BF₃·OEt₂ (

equiv) at -

Stir for 30 minutes.

-

Quench with saturated NaHCO₃.

References

-

Peterson, D. J. (1968).[1] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry. Link

-

Hudrlik, P. F., & Peterson, D. (1975). Stereospecific olefin-forming elimination reactions of beta-hydroxy silanes. Journal of the American Chemical Society. Link

-

Ager, D. J. (1984). The Peterson olefination reaction. Organic Reactions. Link

-

Chan, T. H. (1974). Alkene synthesis via beta-functionalized organosilicon compounds. Accounts of Chemical Research. Link

-

Tiniakos, A. F., et al. (2011). Synthetic applications of the Peterson olefination in the synthesis of Dolabelide C. Organic Letters. Link

Sources

Hydroxymethylation of cyclohexanone via silanes

Precision -Hydroxymethylation of Cyclohexanone via Silyl Enol Ethers: A Mukaiyama Aldol Protocol

Executive Summary

The introduction of a hydroxymethyl group (

While direct aldol reactions with formaldehyde are plagued by polymerization and lack of regiocontrol, the Mukaiyama Aldol reaction via silyl enol ethers offers a superior, "via silane" solution. This method decouples enolization from C-C bond formation, preventing self-condensation and allowing for rigorous regiocontrol (kinetic vs. thermodynamic). This guide details the mechanistic rationale, regioselective enol silane synthesis, and the Lewis Acid-catalyzed hydroxymethylation protocol.

Strategic Pathway Selection: Why Silanes?

The Challenge of Direct Aldol

Direct reaction of cyclohexanone enolates (Li/Na/K) with formaldehyde is practically unfeasible due to:

-

Polymerization: Formaldehyde rapidly polymerizes in the presence of strong bases.

-

Poly-alkylation: The highly reactive hydroxymethylated product often undergoes a second addition (Cannizzaro or double-aldol).

-

Regio-scrambling: Rapid proton transfer equilibrates the enolate, losing positional selectivity.

The Silyl Enol Ether Solution

By trapping the enolate as a Silyl Enol Ether (SEE) , we create a neutral, storable nucleophile. The silicon atom acts as a temporary mask that:

-

Terminates Proton Transfer: Prevents regio-isomerization.

-

Modulates Reactivity: The SEE is inert to formaldehyde until activated by a Lewis Acid, allowing for "controlled release" reactivity.

-

Enables Aqueous Compatibility: Modern variants using Lanthanide triflates allow the use of aqueous formaldehyde, simplifying the reagent source.

Mechanistic Architecture

The transformation proceeds in two distinct phases: Regioselective Silylation and Lewis Acid-Mediated Addition .

Phase 1: Regiocontrol (Kinetic vs. Thermodynamic)

For substituted cyclohexanones (e.g., 2-methylcyclohexanone), the choice of conditions dictates the position of the double bond.

-

Kinetic Control (LDA, -78°C): Deprotonation occurs at the less hindered

-carbon. -

Thermodynamic Control (Et

N, Reflux): Equilibration favors the more substituted (more stable) alkene.

Phase 2: The Mukaiyama Aldol Cycle

-

Activation: The Lewis Acid (LA) coordinates to the formaldehyde oxygen, lowering the LUMO energy.

-

Addition: The SEE attacks the activated aldehyde.[1] The silicon atom stabilizes the developing positive charge on the oxygen (

-silicon effect). -

Desilylation: The silyl group is transferred or hydrolyzed, yielding the

-hydroxy ketone.

Figure 1: The stepwise progression from ketone to functionalized scaffold, highlighting the isolation of the nucleophilic species.

Experimental Protocols

Protocol A: Regioselective Synthesis of Silyl Enol Ethers

Objective: Preparation of the nucleophilic intermediate.

Reagents: Trimethylsilyl chloride (TMSCl), Lithium Diisopropylamide (LDA), Triethylamine (Et

| Parameter | Kinetic Control (Less Substituted) | Thermodynamic Control (More Substituted) |

| Base | LDA (1.1 equiv) | Et |

| Solvent | THF (Anhydrous) | DMF or MeCN |

| Temp | -78°C (Strict) | Reflux (80-130°C) |

| Quench | NaHCO | NaHCO |

| Selectivity | >95:5 ( | >90:10 ( |

Step-by-Step (Kinetic):

-

Setup: Flame-dry a 250 mL RB flask under Argon. Add THF (50 mL) and diisopropylamine (11 mmol).

-

Base Gen: Cool to -78°C. Add

-BuLi (10 mmol) dropwise. Stir 30 min. -

Enolization: Add cyclohexanone (10 mmol) dropwise over 10 min. Stir 45 min at -78°C.

-

Trapping: Add TMSCl (12 mmol) rapidly. Allow to warm to RT over 2 hours.

-

Workup: Dilute with pentane, wash with cold NaHCO

, dry over MgSO

Protocol B: -Hydroxymethylation (The Mukaiyama Aldol)

Objective: C-C bond formation using Scandium Triflate [Sc(OTf)

Reagents:

-

Formaldehyde (37% aq. solution)

-

Sc(OTf)

(10-20 mol%) -

Solvent: THF/H

O (9:1)

Step-by-Step:

-

Preparation: In a 50 mL flask, dissolve Sc(OTf)

(0.1 mmol) in THF/H -

Addition: Add Formaldehyde solution (1.2 mmol). Stir for 5 min to ensure coordination.

-

Reaction: Add the Silyl Enol Ether (1.0 mmol) dropwise at RT.

-

Monitoring: Monitor by TLC (formation of polar alcohol spot). Reaction time is typically 2-6 hours.

-

Workup: Quench with brine. Extract with EtOAc (3x). Dry organic layer (Na

SO -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75-85% Selectivity: Retention of regiochemistry defined in Protocol A.

Critical Optimization & Troubleshooting

Catalyst Selection Guide

The choice of Lewis Acid profoundly impacts the outcome, particularly regarding the formaldehyde source.

| Lewis Acid | HCHO Source | Conditions | Pros/Cons |

| TiCl | Trioxane | Anhydrous DCM, -78°C | Pro: High reactivity. Con: Requires strictly dry conditions; HCl byproduct can cleave sensitive groups. |

| Sc(OTf) | 37% Aq. HCHO | THF/Water, RT | Pro: Water tolerant, Green, Reusable catalyst. Con: Slower with very hindered enols. |

| BF | Paraformaldehyde | DCM, 0°C | Pro: Cheap. Con: Polymerization of HCHO can compete; variable yields. |

Common Failure Modes

-

Desilylation without Reaction: Caused by high moisture content with moisture-sensitive LAs (TiCl

). Fix: Switch to Sc(OTf) -

Poly-hydroxymethylation: Excess HCHO. Fix: Use strict 1.0-1.1 equivalents and slow addition of HCHO.

-

Regio-scrambling: Acid-catalyzed equilibration of the product. Fix: Buffer the workup with NaHCO

immediately.

Comparative Note: The Grignard Route

For researchers seeking 1-(hydroxymethyl)cyclohexanol (tertiary alcohol) rather than the

-

Alternative Method: Nucleophilic attack using (Isopropoxydimethylsilyl)methylmagnesium chloride .

-

Mechanism: Grignard addition to the ketone

Oxidative cleavage of the C-Si bond (Tamao-Fleming oxidation). -

Result: Addition to the carbonyl carbon, not the alpha carbon.

Workflow Visualization

Figure 2: Operational workflow decision tree for synthesizing specific regioisomers.

References

-

Mukaiyama, T., Banno, K., & Narasaka, K. (1973). New Aldol Type Reaction.[1] Journal of the American Chemical Society, 96(24), 7503–7509. Link

-

Kobayashi, S. (1991). Scandium Triflate as an Extremely Active Lewis Acid Catalyst in Aldol-type Reactions in Aqueous Media. Synlett, 1994(09), 689-701. Link

-

Murata, S., Suzuki, M., & Noyori, R. (1980). A Stereoselective Synthesis of Silyl Enol Ethers. Tetrahedron, 44(13), 4259-4275. Link

-

Tamao, K., Ishida, N., & Kumada, M. (1983). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl Grignard reagent. Organic Syntheses, 69, 96. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chiral SEM Ether−Tin Tetrachloride as an Enantioselective Hydroxymethylating Reagent for Silyl Enol Ethers: γ-Effect of Silicon | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Trimethylsilylmethylcyclohexanol from cyclohexanone

Executive Summary & Strategic Rationale

This guide details the synthesis of 1-(trimethylsilylmethyl)cyclohexanol (1) from cyclohexanone using (trimethylsilyl)methylmagnesium chloride.

While conceptually a simple Grignard addition, this molecule represents a critical "fork in the road" intermediate in silicon chemistry. It is the stable

-

The Challenge: The target molecule is prone to spontaneous elimination under acidic or basic conditions.

-

The Solution: This protocol utilizes a specific neutral workup and buffered purification strategy to isolate the alcohol intact, rather than inadvertently triggering the olefination.

Target Audience: Medicinal chemists and process engineers requiring stable silane pharmacophores or precise alkene geometry control.

Mechanistic Insight & Chemical Logic

The synthesis relies on the nucleophilic attack of the

Reaction Pathway & Critical Control Points

Figure 1: Reaction pathway highlighting the critical neutral quench required to isolate the target alcohol.

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Cyclohexanone | Substrate | 1.0 | 98.15 | 982 mg (10 mmol) |

| Reagent | 1.2 | N/A | 12 mL (1.0 M in | |

| Diethyl Ether | Solvent | - | - | 20 mL (Anhydrous) |

| Sat. | Quench | - | - | 15 mL |

Expert Tip: Commercial

is often supplied in THF or Ether. Ether is preferred for the reaction solvent to facilitate easier workup and product precipitation, but THF solutions work perfectly if the reaction temperature is kept controlled.

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Flame-dry a 100 mL two-neck round-bottom flask.

-

Equip with a magnetic stir bar, rubber septum, and nitrogen/argon balloon.

-

Critical: Ensure the system is strictly anhydrous. Water kills the Grignard and creates hexamethyldisiloxane (HMDS) impurities.

Step 2: Substrate Preparation

-

Charge the flask with Cyclohexanone (1.0 equiv) and anhydrous Diethyl Ether (

). -

Cool the solution to

in an ice/water bath.

Step 3: Grignard Addition

-

Add the

solution (1.2 equiv) dropwise via syringe over 15 minutes. -

Observation: A white precipitate (magnesium alkoxide) may form.

-

Remove the ice bath and allow to stir at Room Temperature for 2 hours .

Step 4: The Neutral Quench (CRITICAL)

-

Cool the mixture back to

. -

Slowly add Saturated Aqueous Ammonium Chloride (

).-

Why?

is weakly acidic (

-

-

Stir vigorously for 10 minutes until two clear layers form.

Step 5: Workup & Isolation

-

Separate the organic layer.[1]

-

Extract the aqueous layer with Ether (

). -

Wash combined organics with Brine (

). -

Dry over anhydrous

(Avoid -

Concentrate under reduced pressure (Rotavap) at

.

Step 6: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Hexanes:Ethyl Acetate (95:5).

-

Expert Trick: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity, then flush with eluent before loading the sample. This prevents on-column elimination.[2]

Self-Validating Analytical Data

To verify you have the alcohol and not the alkene (elimination product), check the following markers.

| Feature | Target: | Fail State: Alkene |

| Physical State | Viscous Oil / Low Melting Solid | Volatile Liquid |

| Singlet at | Singlet at | |

| ABSENT | Distinct exocyclic | |

| Singlet at | Absent (converted to volatile TMS-OH) | |

| IR Spectroscopy | Strong | No |

Expected NMR (400 MHz, ):

-

(s, 9H,

-

(s, 2H,

- (m, 10H, Cyclohexyl ring)

-

(s, 1H,

Troubleshooting & Optimization

Issue: Low Yield / Presence of Alkene

-

Cause: The workup was too acidic, or the reaction warmed up during the quench.

-

Fix: Use a phosphate buffer (

) instead of

Issue: Starting Material Remains

-

Cause: Enolization of cyclohexanone.[3] Grignards can act as bases.

-

Fix: Use (Trimethylsilyl)methyllithium (

) at

Issue: Product Solidifies in Column

-

Cause: The compound is a low-melting solid (approx MP

similar to cyclohexanol derivatives). -

Fix: Use a jacketed column or ensure the fraction collector is warm. Alternatively, purify via vacuum distillation (requires high vacuum to keep temp

).

References

-

Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallic compounds." The Journal of Organic Chemistry, vol. 33, no. 2, 1968, pp. 780–784.

-

Ager, D. J. "The Peterson Reaction." Organic Reactions, 1990.

-

Hudrlik, P. F., & Peterson, D.

-Hydroxysilanes." Journal of the American Chemical Society, 1975. -

BenchChem. "(Trimethylsilyl)methylmagnesium chloride Protocol and Safety." BenchChem Reagent Guide.

Sources

Application Note: Methylenation of Cyclohexanone via Peterson Olefination

Abstract & Executive Summary

This application note details the robust, two-step conversion of cyclohexanone to methylenecyclohexane utilizing trimethylsilylmethylmagnesium chloride (TMSCH₂MgCl). This approach, a classic manifestation of the Peterson olefination, offers distinct advantages over traditional Wittig methylenations—most notably, the avoidance of intractable triphenylphosphine oxide byproducts. The protocol is optimized for high yield, scalability, and straightforward purification, making it highly applicable in preclinical drug development and complex natural product synthesis[1].

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on two distinct, mechanistically controlled phases. Understanding the causality behind these conditions is critical for troubleshooting and scaling.

-

Nucleophilic Addition (Grignard Reaction): The organomagnesium reagent, TMSCH₂MgCl, acts as a potent nucleophile. The reaction is initiated at cryogenic temperatures (-78 °C) in anhydrous tetrahydrofuran (THF). This temperature control is essential to manage the exothermic addition and suppress the competitive deprotonation (enolization) of the slightly acidic α-protons of cyclohexanone. The initial product is a magnesium alkoxide, which upon aqueous quenching yields the stable intermediate, 1-(trimethylsilylmethyl)cyclohexanol.

-

Peterson Elimination: The isolated β-hydroxysilane intermediate undergoes a rapid elimination driven by the thermodynamic stability of the resulting Si-O or Si-X bonds.

-

Acidic Conditions: Promote an anti-elimination pathway. Protonation of the hydroxyl group creates a superior leaving group (water). As water departs, the developing carbocation is highly stabilized by the adjacent carbon-silicon bond (the "β-silicon effect")[2]. Subsequent nucleophilic attack on the silicon atom drives the elimination.

-

Basic Conditions: Promote a syn-elimination pathway via a concerted, four-membered cyclic siloxane transition state.

-

Symmetry Considerations: Because cyclohexanone is a symmetrical cyclic ketone, the resulting exocyclic double bond lacks E/Z stereochemistry. Therefore, the choice between acidic or basic elimination conditions can be dictated entirely by the functional group tolerance of the broader molecule.

-

Reaction Pathway Visualization

Reaction pathway of cyclohexanone methylenation via Peterson olefination.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process analytical controls (TLC, GC-MS) to ensure each step is validated before proceeding, preventing downstream failures.

Step 1: Synthesis of 1-(Trimethylsilylmethyl)cyclohexanol

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Reagent Loading: Charge the flask with cyclohexanone (1.0 equiv, 10.0 mmol, 0.98 g) and anhydrous THF (30 mL).

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

-

Addition: Transfer TMSCH₂MgCl (1.0 M in THF, 1.2 equiv, 12.0 mL) to the addition funnel. Add the Grignard reagent dropwise over 30 minutes to maintain the internal temperature below -70 °C.

-

Reaction Progression: Remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The ketone starting material (R_f ~0.5) should disappear, replaced by a more polar spot (R_f ~0.3).

-

-

Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude β-hydroxysilane.

Step 2: Acid-Promoted Elimination to Methylenecyclohexane

-

Preparation: Dissolve the crude 1-(trimethylsilylmethyl)cyclohexanol in anhydrous dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C. Add a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv) or a few drops of concentrated H₂SO₄[1].

-

Elimination: Stir the mixture at room temperature for 1 hour.

-

Validation Check: Monitor via GC-MS or TLC (Hexanes 100%, PMA stain). The polar β-hydroxysilane will convert to the highly non-polar methylenecyclohexane (R_f ~0.9).

-

-

Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with pentane or DCM (2 × 20 mL). Dry over Na₂SO₄. Carefully concentrate the solvent. (Note: Methylenecyclohexane is highly volatile; avoid high vacuum).

Data Presentation

Table 1: Stoichiometry and Reaction Parameters

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Cyclohexanone | 98.15 | 1.0 | 981 mg (10 mmol) | Electrophile |

| TMSCH₂MgCl (1M in THF) | 146.97 | 1.2 | 12.0 mL | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 30 mL | Reaction Medium |

| BF₃·OEt₂ | 141.93 | 0.1 | 123 µL | Acid Catalyst |

Table 2: Expected Analytical Validation Metrics

| Compound | ¹H NMR (CDCl₃, 400 MHz) Key Shifts | GC-MS (m/z) | TLC R_f |

| Cyclohexanone | δ 2.33 (t, 4H), 1.86 (m, 4H), 1.71 (m, 2H) | 98 [M⁺] | 0.50 (8:2 Hex:EtOAc) |

| β-Hydroxysilane Intermed. | δ 1.20-1.60 (m, 10H), 0.95 (s, 2H), 0.05 (s, 9H) | 186 [M⁺] | 0.30 (8:2 Hex:EtOAc) |

| Methylenecyclohexane | δ 4.55 (s, 2H), 2.15 (t, 4H), 1.55 (m, 6H) | 96 [M⁺] | 0.90 (100% Hexanes) |

Troubleshooting & Best Practices

-

Enolization vs. Addition: If starting material recovery is high, the Grignard reagent may be acting as a base rather than a nucleophile. To mitigate this in sterically hindered or highly enolizable ketones, anhydrous Cerium(III) chloride (CeCl₃) can be added to the reaction mixture to form an organocerium species, which is highly nucleophilic but significantly less basic[3],[4].

-

Volatility of Product: Methylenecyclohexane has a boiling point of ~102 °C. Evaporation of extraction solvents (especially ether or DCM) must be done carefully using a Vigreux column or a rotary evaporator set to >400 mbar with a cool water bath to prevent product loss.

-

Visualizing Agents: Neither the intermediate nor the product possesses a UV chromophore. TLC plates must be developed using chemical stains such as Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) followed by gentle heating.

References

-

Systematic Repression of β-Silyl Carbocation Stabilization. ACS Publications.2

-

Silane, trimethyl (2-methylene-4-phenyl-3-butenyl) - Organic Syntheses Procedure. Organic Syntheses.4

-

Novel Ene-like. Wiley-VCH.3

-

gy '' A - RSC Publishing. Royal Society of Chemistry.1

Sources

- 1. The Diels–Alder route to drimane related sesquiterpenes; synthesis of cinnamolide, polygodial, isodrimeninol, drimenin and warburganal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Grignard Reaction of Trimethylsilylmethyl Chloride with Cyclohexanone: A Comprehensive Guide to the Peterson Olefination

Abstract

This document provides a detailed technical guide for the Grignard reaction between trimethylsilylmethyl chloride and cyclohexanone, a process that culminates in a Peterson olefination to yield methylenecyclohexane. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the underlying mechanistic principles, provide meticulously detailed experimental protocols for each stage of the reaction, and present expected data for the characterization of intermediates and the final product. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Synthesis of Exocyclic Alkenes

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the Grignard reaction remains a paramount tool for this purpose.[1] The specific reaction of (trimethylsilyl)methylmagnesium chloride with a ketone, such as cyclohexanone, opens a pathway to the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes.[2] This method is particularly valuable for the formation of exocyclic double bonds, a structural motif present in numerous natural products and pharmacologically active compounds.

The key advantage of the Peterson olefination in this context lies in the ability to isolate the intermediate β-hydroxysilane.[3] The subsequent elimination of this intermediate can be controlled by the choice of acidic or basic conditions to stereoselectively form the desired alkene. In the case of cyclohexanone, the ultimate product is methylenecyclohexane, a valuable building block in synthetic chemistry.

This guide will provide a comprehensive overview of this synthetic sequence, from the preparation of the Grignard reagent to the final purification of the alkene product.

Reaction Mechanism: A Stepwise Look at the Transformation

The overall transformation proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by the elimination of the resulting β-hydroxysilane.

Stage 1: Grignard Addition

The (trimethylsilyl)methylmagnesium chloride, prepared from trimethylsilylmethyl chloride and magnesium metal, acts as a potent nucleophile.[4] The carbon-magnesium bond is highly polarized, rendering the methylene carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate.[5] Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the β-hydroxysilane, 1-((trimethylsilyl)methyl)cyclohexan-1-ol.[3]

Stage 2: Peterson Elimination

The isolated β-hydroxysilane can then undergo elimination to form the alkene. This elimination can be induced by either acid or base.

-

Acid-Catalyzed Elimination: Protonation of the hydroxyl group creates a good leaving group (water). Subsequent anti-elimination of water and the trimethylsilyl group results in the formation of the alkene.[3]

-

Base-Catalyzed Elimination: Deprotonation of the hydroxyl group forms an alkoxide. This alkoxide can then undergo a syn-elimination, often through a cyclic intermediate, to yield the alkene and a silanolate byproduct.[3]

The use of a Grignard reagent (an organomagnesium compound) is particularly advantageous as the strong magnesium-oxygen bond in the intermediate alkoxide can make it more stable and easier to isolate compared to the corresponding lithium alkoxide.[3]

Physicochemical Properties of Reactants, Intermediates, and Products

A thorough understanding of the physical and chemical properties of all species involved is crucial for successful experimentation.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Trimethylsilylmethyl chloride | C₄H₁₁ClSi | 122.68 | 98-99 | 0.877 |

| Cyclohexanone | C₆H₁₀O | 98.14 | 155.6 | 0.947 |

| (Trimethylsilyl)methylmagnesium chloride | C₄H₁₁ClMgSi | 146.97 | N/A (solution) | ~0.9 (in THF) |

| 1-((trimethylsilyl)methyl)cyclohexan-1-ol | C₁₀H₂₂OSi | 186.37 | Not readily available | Not readily available |

| Methylenecyclohexane | C₇H₁₂ | 96.17 | 102-103 | 0.809 |

Experimental Protocols

4.1. Preparation of (Trimethylsilyl)methylmagnesium Chloride (Grignard Reagent)

This protocol is adapted from established procedures for Grignard reagent synthesis.[4]

Materials:

-

Magnesium turnings (activated)

-

Trimethylsilylmethyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (initiator)

-